![molecular formula C46H68N2O19 B1192717 Fmoc-aminooxy-PEG12-NHS ester](/img/structure/B1192717.png)
Fmoc-aminooxy-PEG12-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-aminooxy-PEG12-NHS ester is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C46H68N2O19
- Molecular Weight : 953.1 g/mol
- Purity : ≥95%
- CAS Number : 2765338-86-9
The structure includes a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it particularly useful for biological applications. The Fmoc group provides stability during synthesis and can be removed under mild conditions to expose the aminooxy functional group for further conjugation reactions .
Bioconjugation
This compound serves as an effective linker for bioconjugation, allowing for the attachment of various biomolecules such as proteins, peptides, and oligonucleotides. The NHS ester reacts readily with primary amines (-NH2) on target molecules, facilitating the formation of stable amide bonds. This property is crucial in creating antibody-drug conjugates (ADCs), where the linker plays a significant role in maintaining the stability and efficacy of the drug .
Case Study: Antibody-Drug Conjugates
In a study focusing on ADCs, this compound was employed to conjugate cytotoxic drugs to monoclonal antibodies. The resulting conjugates demonstrated enhanced therapeutic efficacy compared to free drugs, with improved targeting capabilities and reduced systemic toxicity. This underscores the importance of using stable linkers like this compound in developing effective cancer therapies .
Peptide Synthesis
The compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for sequential addition of amino acids while preventing undesired side reactions during synthesis. After the completion of peptide assembly, the Fmoc group can be removed under basic conditions, exposing the aminooxy functionality for further modifications or conjugations .
Case Study: Aqueous Solid-Phase Peptide Synthesis
Research has shown that using this compound in SPPS results in peptides with improved solubility and stability. For instance, peptides synthesized using this linker exhibited enhanced biological activity due to better folding and solubility profiles in physiological conditions .
Drug Formulation
In drug formulation, this compound enhances the solubility and stability of pharmaceutical compounds. The PEG chain improves the pharmacokinetic properties of drugs by increasing their circulation time in the bloodstream and facilitating targeted delivery to specific tissues .
Case Study: Targeted Drug Delivery Systems
A study demonstrated that drugs conjugated with this compound showed significantly improved bioavailability and reduced side effects compared to conventional formulations. The hydrophilic nature of PEG allowed for better dispersion in biological fluids, enhancing the overall therapeutic index of the drug .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Linker for attaching drugs to antibodies or proteins | Enhanced stability and efficacy |
Peptide Synthesis | Used in solid-phase peptide synthesis | Improved solubility and reduced side reactions |
Drug Formulation | Enhances solubility and stability of drugs | Increased bioavailability and targeted delivery |
属性
分子式 |
C46H68N2O19 |
---|---|
分子量 |
953.05 |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H68N2O19/c49-43-9-10-44(50)48(43)67-45(51)11-12-53-13-14-54-15-16-55-17-18-56-19-20-57-21-22-58-23-24-59-25-26-60-27-28-61-29-30-62-31-32-63-33-34-64-35-36-66-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |
InChI 键 |
MHKZUEADYVLQRS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fmoc-aminooxy-PEG12-NHS ester |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。